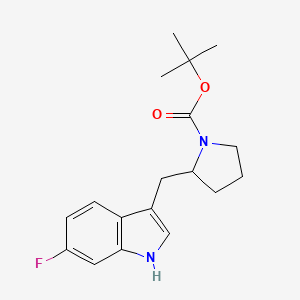
2-(6-Fluoro-1H-indol-3-ylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a fluoro-substituted indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate typically involves several key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Indole Moiety: The 6-fluoro-1H-indole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic reactions due to its unique structure.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development: Its structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Pharmacological Studies: The compound can be used in pharmacological studies to understand its effects on various biological targets.
Therapeutic Agents: Potential development as a therapeutic agent for diseases where indole derivatives have shown efficacy.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluoro-substituted indole moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S)-2-[(1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate: Lacks the fluoro substitution, which may affect its binding affinity and biological activity.
Tert-butyl (2S)-2-[(6-chloro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate: Contains a chloro group instead of a fluoro group, which can alter its reactivity and interactions.
Uniqueness
The presence of the fluoro group in tert-butyl (2S)-2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C18H23FN2O2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
tert-butyl 2-[(6-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23FN2O2/c1-18(2,3)23-17(22)21-8-4-5-14(21)9-12-11-20-16-10-13(19)6-7-15(12)16/h6-7,10-11,14,20H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
RXWHAXJFYQCXLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=CNC3=C2C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794205.png)
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
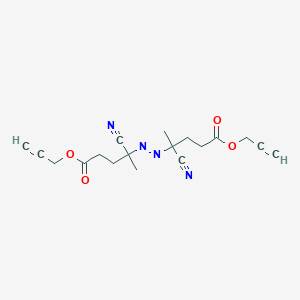
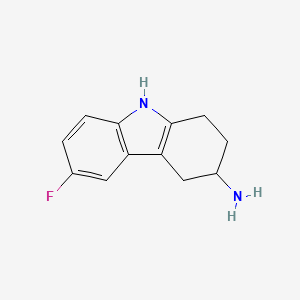
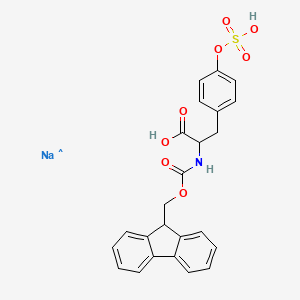
![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)
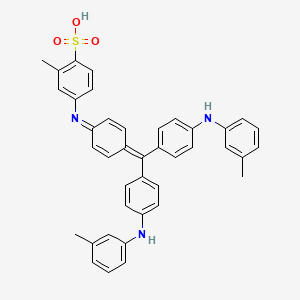
![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)
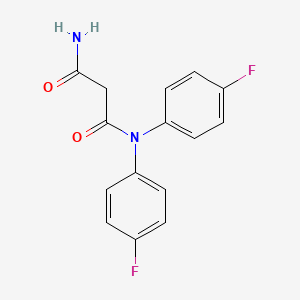
![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
